molecular formula C4H6ClNO2 B11748997 (S)-2-Aminobut-3-ynoic acid hydrochloride

(S)-2-Aminobut-3-ynoic acid hydrochloride

Cat. No.: B11748997
M. Wt: 135.55 g/mol
InChI Key: IWOFBVWGVMEBFC-DFWYDOINSA-N
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Description

(S)-2-Aminobut-3-ynoic acid hydrochloride is a chiral amino acid derivative with a unique structure that includes an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminobut-3-ynoic acid hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a propargylamine precursor. The reaction conditions often include the use of a ruthenium or rhodium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization and recrystallization steps to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminobut-3-ynoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

(S)-2-Aminobut-3-ynoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Aminobut-3-ynoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Aminobut-3-ynoic acid hydrochloride: The enantiomer of (S)-2-Aminobut-3-ynoic acid hydrochloride, with different stereochemistry.

    Propargylglycine: Another amino acid derivative with an alkyne group, used in similar applications.

    2-Aminobutyric acid: A non-chiral analog without the alkyne group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino group and an alkyne group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

(2S)-2-aminobut-3-ynoic acid;hydrochloride

InChI

InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H/t3-;/m0./s1

InChI Key

IWOFBVWGVMEBFC-DFWYDOINSA-N

Isomeric SMILES

C#C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C#CC(C(=O)O)N.Cl

Origin of Product

United States

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